4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile
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Overview
Description
4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that features a piperidine ring substituted with a methylpyrazole group and a sulfonylbenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the protection of the piperidine nitrogen, followed by the introduction of the methylpyrazole group through a nucleophilic substitution reaction. The sulfonylbenzonitrile moiety is then introduced via a sulfonylation reaction. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-Sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-ylidine urea: This compound also features a pyrazole ring and has been studied for its enzyme inhibition properties.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura cross-coupling reactions and shares the pyrazole moiety with the target compound.
Uniqueness
4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile is unique due to its combination of a piperidine ring, a methylpyrazole group, and a sulfonylbenzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-19-11-15(10-18-19)14-3-2-8-20(12-14)23(21,22)16-6-4-13(9-17)5-7-16/h4-7,10-11,14H,2-3,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPRBLCSAQNUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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